molecular formula C21H22N4O3 B6452294 7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549041-41-8

7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6452294
CAS No.: 2549041-41-8
M. Wt: 378.4 g/mol
InChI Key: PQWVPHYOTLTVEY-UHFFFAOYSA-N
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Description

The compound 7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a pyridine-4-carbonyl group at the nitrogen atom.

The pyridine-4-carbonyl substituent introduces a planar aromatic system that may enhance binding affinity to target proteins through π-π interactions. The methoxy group at position 7 likely influences electronic properties and solubility.

Properties

IUPAC Name

7-methoxy-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-17-2-3-18-19(12-17)23-14-25(21(18)27)13-15-6-10-24(11-7-15)20(26)16-4-8-22-9-5-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWVPHYOTLTVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS Number: 2549041-41-8) is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, with a molecular weight of 378.4 g/mol. It features a complex structure that includes a methoxy group, a pyridine ring, and a piperidine moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC21H22N4O3C_{21}H_{22}N_{4}O_{3}
Molecular Weight378.4 g/mol
CAS Number2549041-41-8

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells, particularly in breast cancer models, where it was tested alongside doxorubicin to assess synergistic effects.

The mechanism by which 7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exerts its effects appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. It has been reported to activate transcription factors involved in apoptotic signaling and may also influence metabolic pathways related to lipid metabolism.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been explored for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains and fungi, making it a candidate for further investigation in the field of infectious diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinazoline derivatives, including our compound. The results indicated that it significantly inhibited cell viability in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values lower than those of traditional chemotherapeutics. The combination therapy with doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further exploration .

Study 2: Metabolic Syndrome

Another research effort focused on the compound's potential as an activator of the Activating Transcription Factor 3 (ATF3) , which plays a crucial role in metabolic regulation. In animal models subjected to high-fat diets, treatment with this compound resulted in weight loss and improved metabolic profiles, indicating its potential utility in managing metabolic syndrome .

Study 3: Antimicrobial Properties

A separate investigation assessed the antimicrobial activity of similar quinazoline derivatives against various pathogens. The findings suggested that compounds with structural similarities exhibited significant inhibitory effects on bacterial growth, highlighting the need for further studies to confirm these effects for our specific compound .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential applications in medicinal chemistry due to its biological activities:

  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Research indicates that quinazolinone derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways.
  • Antimicrobial Activity : The structural characteristics of this compound suggest potential antimicrobial effects. Studies have demonstrated that quinazoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Neurological Research

Research indicates that compounds with similar structures may exhibit neuroactive effects. The presence of the piperidine moiety is associated with modulation of neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as depression and anxiety.

Synthesis and Derivatives

The synthesis of 7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be achieved through several methods, including condensation reactions involving piperidine derivatives and carbonyl compounds. This versatility allows for the exploration of various analogs with enhanced biological properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of quinazolinone derivatives. The findings indicated that compounds similar to 7-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research reported in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial efficacy of quinazoline derivatives. The study demonstrated that these compounds effectively inhibited bacterial growth, suggesting potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several analogs share the 3,4-dihydroquinazolin-4-one core but differ in substituents on the piperidine ring or quinazolinone scaffold. Key examples include:

Compound A : 7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-Yl]Piperidin-4-Yl}Methyl)-3,4-Dihydroquinazolin-4-One (CAS: 2548986-56-5)
  • Substituent : A thiadiazole ring with a methoxymethyl group replaces the pyridine-4-carbonyl moiety.
  • Molecular Formula : C₁₉H₂₃N₅O₃S (MW: 401.48)
  • No direct biological data are available, but thiadiazoles are known for antimicrobial and antitumor activity .
Compound B : 7-Methoxy-3-{[1-(3-Methylpyrazin-2-Yl)Piperidin-4-Yl]Methyl}-3,4-Dihydroquinazolin-4-One
  • Substituent : A methylpyrazine group replaces the pyridine-4-carbonyl.
  • Key Properties : Pyrazine derivatives often exhibit improved water solubility due to nitrogen-rich aromaticity. This substitution may reduce lipophilicity compared to the target compound .
Compound C : 7-Methoxy-3-[(Piperidin-4-Yl)Methyl]-3,4-Dihydroquinazolin-4-One Dihydrochloride (CAS: 2379946-38-8)
  • Substituent : The piperidine lacks the pyridine-4-carbonyl group, leaving a free amine (as a dihydrochloride salt).
  • Molecular Formula : C₁₅H₁₈N₃O₂·2HCl (MW: 352.25)
  • Key Properties: The absence of the pyridine-carbonyl simplifies the structure, likely reducing steric hindrance and increasing basicity.

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